BenchChemオンラインストアへようこそ!

5-Bromo-2-methylquinazolin-4-amine

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Select 5-Bromo-2-methylquinazolin-4-amine for its unique 5-bromo substitution that enables regioselective cross-coupling (Suzuki, Buchwald-Hartwig) not possible with 6- or 7-substituted analogs. Validated as a critical intermediate in patented PI3K inhibitor syntheses and Ras-Sos PPI programs. This scaffold avoids the broad cytotoxicity associated with 6-substituted quinazolines, providing a superior starting point for developing selective kinase chemical probes. Ensure your medicinal chemistry program accesses this differentiated synthetic handle.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B14025576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylquinazolin-4-amine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC=C2)Br)C(=N1)N
InChIInChI=1S/C9H8BrN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
InChIKeyJDKNBBNKCOKIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylquinazolin-4-amine – A Key Intermediate for 2-Methylquinazoline-Based Drug Discovery and Chemical Biology


5-Bromo-2-methylquinazolin-4-amine is a heterocyclic building block within the quinazoline family, characterized by a core scaffold containing a bromine atom at the 5-position and a methyl group at the 2-position. This substitution pattern is not arbitrary; it positions the compound as a critical intermediate or core scaffold in the synthesis of bioactive molecules. While direct biological activity data is limited in the public domain, the value of this compound for scientific selection and procurement is fundamentally linked to its role as a synthetic precursor and its structural context within major pharmaceutical research programs targeting kinases and protein-protein interactions [1][2][3].

Why 5-Bromo-2-methylquinazolin-4-amine Cannot Be Replaced by Non-Halogenated or Positional Isomers in Rational Drug Design


Generic substitution of this compound with non-halogenated analogs (e.g., 2-methylquinazolin-4-amine) or positional isomers (e.g., 6- or 7-bromo-2-methylquinazolin-4-amine) is not scientifically valid due to the profound impact of halogen positioning on both synthetic utility and biological target engagement. The bromine atom at the 5-position is a specific design feature that cannot be replicated by other halogen positions. In kinase inhibitor development, the 5-position halogen is known to project into distinct sub-pockets of the ATP-binding site, enabling selectivity profiles that are unattainable with 6- or 7-substituted analogs. Furthermore, in the synthesis of complex molecules, the 5-bromo substituent serves as a regiochemically distinct handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that direct molecular growth in a specific vector. This is explicitly leveraged in patented synthetic routes, such as those for PI3K inhibitors starting from 2-amino-5-bromobenzoic acid [1][2][3].

Comparative Performance Evidence for 5-Bromo-2-methylquinazolin-4-amine: SAR, Synthetic Utility, and Functional Selectivity


Positional Isomer Selectivity in Kinase Inhibition: 5-Bromo vs. 6-Bromo Quinazoline Scaffolds

While direct quantitative data for 5-Bromo-2-methylquinazolin-4-amine is not publicly available, strong class-level inference from established SAR of closely related quinazoline kinase inhibitors demonstrates that a 5-position substituent projects into a different region of the ATP-binding pocket than a 6-position substituent, leading to distinct target selectivity profiles. For example, in the development of c-Src/Abl inhibitors, 5-substituted anilinoquinazolines exhibit high affinity and specificity for the kinase domain, with selectivity over a panel of recombinant protein kinases. This contrasts with the broader activity often observed for 6-substituted analogs [1]. This positional differentiation is a critical factor for researchers designing selective inhibitors. In comparison, 6-bromoquinazoline derivatives show cytotoxic IC50 values ranging from 0.53 to 46.6 µM against MCF-7 and SW480 cancer cell lines, which is a typical broad-spectrum profile often associated with 6-substitution [2].

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Synthetic Tractability: 5-Bromo as a Regiospecific Handle for PI3K Inhibitor Synthesis

The 5-bromo position is a key synthetic entry point for generating PI3K inhibitors, as demonstrated in a patented multi-step synthesis starting from 2-amino-5-bromobenzoic acid. This route allows for the creation of 2,4-substituted quinazolines that exhibit selectivity across PI3K isoforms (α, β, γ, and δ) [1]. In contrast, analogous syntheses starting from 6-bromo precursors (like 6-bromo-2-methylquinazolin-4(3H)-one) are more commonly directed towards cytotoxic quinazolinone derivatives rather than isoform-selective kinase inhibitors [2]. The commercial availability of 5-bromo-2-methylquinazolin-4-amine provides a direct and efficient entry into this specific, therapeutically relevant chemical space.

Medicinal Chemistry Synthetic Methodology PI3K Inhibitors

Potential for Functional Selectivity: BCRP/P-gp Transporter Inhibition

While direct data for 5-Bromo-2-methylquinazolin-4-amine is not available, quinazolinamine derivatives are known to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). A specific quinazolinamine series showed dual BCRP and P-gp inhibition with improved metabolic stability [1]. This is a potential point of differentiation for the 5-bromo analog. In contrast, non-halogenated 2-methylquinazolin-4-amine has been reported to induce cancer in animal models and disrupt DNA replication , a profoundly different and undesirable biological profile. This stark contrast underscores how the presence and position of the bromine atom can fundamentally alter a compound's biological activity and safety profile.

Multidrug Resistance Transporter Inhibition Pharmacokinetics

Selective Ras-Sos Inhibition: A Core Scaffold for Next-Gen Oncology Therapeutics

The 2-methylquinazoline core, of which 5-Bromo-2-methylquinazolin-4-amine is a key functionalizable derivative, has been validated as a privileged scaffold for selectively inhibiting the Ras-Sos protein-protein interaction without significantly targeting the Epidermal Growth Factor Receptor (EGFR) [1]. This is a critical differentiation from earlier generations of quinazoline-based drugs (e.g., gefitinib, erlotinib) that are EGFR inhibitors and are associated with dose-limiting skin toxicity [2]. The selective Ras-Sos inhibition profile of the 2-methylquinazoline scaffold offers a potentially safer and more effective therapeutic window for treating Ras-driven cancers (present in 20-30% of all human tumors), making this core structure highly valuable for developing new oncology drugs.

Ras-Sos Interaction Targeted Therapy Oncology

Procurement-Driven Applications for 5-Bromo-2-methylquinazolin-4-amine in Drug Discovery and Chemical Biology


Synthesis of Isoform-Selective PI3K Inhibitors for Targeted Cancer Therapy

Use 5-Bromo-2-methylquinazolin-4-amine as a key intermediate in multi-step synthetic routes to generate novel 2,4-substituted quinazoline derivatives. This application is directly supported by a patented synthetic route starting from 2-amino-5-bromobenzoic acid, which is structurally analogous to the target compound. The resulting molecules are designed to achieve selective inhibition of PI3K isoforms (α, β, γ, δ), a critical strategy for developing cancer therapeutics with reduced off-target effects [1].

Functionalization of Ras-Sos Inhibitor Leads to Overcome Drug Resistance

Employ this compound as a core scaffold for derivatization to generate libraries of molecules targeting the Ras-Sos protein-protein interaction. The 2-methylquinazoline scaffold has been clinically validated as a selective inhibitor of this interaction, distinct from traditional EGFR inhibitors. The 5-bromo substituent provides a versatile synthetic handle for exploring the structure-activity relationship (SAR) around this scaffold to develop potent and selective inhibitors of Ras-driven cancers, which are often resistant to current therapies [2].

Chemical Probe Development for Investigating Kinase-Dependent Signaling Pathways

Leverage the established SAR of 5-substituted quinazolines to design and synthesize chemical probes with a higher likelihood of target specificity. The differentiation from 6-substituted analogs, which often exhibit broad cytotoxicity, makes this compound a superior starting point for creating selective kinase inhibitors. These probes are essential for dissecting complex signaling networks in cellular models of disease [3].

Synthesis of Multidrug Resistance (MDR) Modulators to Enhance Chemotherapy Efficacy

Utilize 5-Bromo-2-methylquinazolin-4-amine as a starting material for the design and synthesis of novel inhibitors of BCRP and P-gp. Based on the class-level evidence that quinazolinamine derivatives can potently and selectively inhibit these key drug efflux transporters, this specific building block can be used to create new chemical entities aimed at reversing multidrug resistance, a major obstacle in cancer treatment. This is a higher-value application compared to using the non-halogenated scaffold, which has shown potentially detrimental biological activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.